![molecular formula C17H10F3N3O3 B2682869 (Z)-2-Cyano-3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 891585-26-5](/img/structure/B2682869.png)
(Z)-2-Cyano-3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
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Description
(Z)-2-Cyano-3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide, also known as TFPNP, is a synthetic compound that has been widely used in scientific research. TFPNP is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a critical role in the production of prostaglandins, which are involved in inflammation and pain.
Scientific Research Applications
Photoluminescence Properties
- A study on π-extended fluorene derivatives, which include similar structural motifs to the compound , highlighted their application in fluorescent solvatochromic dyes. These compounds exhibited high fluorescence quantum yields and unique on–off behavior of emission by solvents, indicating potential use in optical materials and sensors (Hidehiro Kotaka, G. Konishi, & K. Mizuno, 2010).
Heat Resistant Materials
- Research on soluble and curable aromatic polyamides with terminal cyano groups, resembling the functional groups in the given chemical, revealed their application in creating heat-resistant polymeric materials. These materials demonstrated excellent thermal stability, making them candidates for high-performance polymers (Guipeng Yu et al., 2009).
Catalysis and Synthesis
- Studies have also shown the use of similar compounds in catalysis, such as in the isomerization of N-allyl amides to form geometrically defined enamides, which are important in asymmetric synthesis and the production of bioactive molecules (B. Trost, James J. Cregg, & Nicolas Quach, 2017).
Chiral Probes and Sensing
- Chiral ligands based on similar nitro-group-containing structures have been developed for the selective detection of ions like Cu(II), utilizing UV, CD, and emission spectroscopies. This indicates their potential in analytical chemistry for the selective sensing of metal ions (Alberto Moletti et al., 2007).
Mechanofluorochromic Properties
- Research on 3-aryl-2-cyano acrylamide derivatives, which share functional group similarities with the compound , explored their mechanofluorochromic properties. These properties depend on their specific stacking mode, indicating applications in materials science for the development of responsive optical materials (Qing‐bao Song et al., 2015).
properties
IUPAC Name |
(Z)-2-cyano-3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O3/c18-17(19,20)14-6-1-2-7-15(14)22-16(24)12(10-21)8-11-4-3-5-13(9-11)23(25)26/h1-9H,(H,22,24)/b12-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTNZLUMYDXZMW-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
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